(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Chiral Resolution Cytotoxicity Medicinal Chemistry

(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a chiral, fluorinated isoindolin-1-one building block supplied as the hydrochloride salt. The compound integrates a 4-fluoro-substituted isoindolin-1-one core with an (R)-configured pyrrolidin-3-yl substituent.

Molecular Formula C12H14ClFN2O
Molecular Weight 256.71
CAS No. 1787315-28-9
Cat. No. B2636601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
CAS1787315-28-9
Molecular FormulaC12H14ClFN2O
Molecular Weight256.71
Structural Identifiers
SMILESC1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl
InChIInChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1
InChIKeyGAFQQOMPTZUVGY-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride (CAS 1787315-28-9) – Structural Identity and Procurement Baseline


(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is a chiral, fluorinated isoindolin-1-one building block supplied as the hydrochloride salt. The compound integrates a 4-fluoro-substituted isoindolin-1-one core with an (R)-configured pyrrolidin-3-yl substituent . Its molecular formula is C₁₂H₁₄ClFN₂O (MW 256.71 g/mol), and it is commercially available from multiple vendors at purities of 95–99% [1]. The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing in inhibitors of MDM2-p53, autotaxin, HPK1, USP30, TYK2, and RIPK1 [2].

Why (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride Cannot Be Replaced by In-Class Analogs


Three structural features—absolute stereochemistry at the pyrrolidine 3-position, the 4-fluoro substituent, and the hydrochloride salt form—collectively determine the compound's physicochemical and pharmacological profile and cannot be interchanged without introducing uncontrolled variables . The (R)-enantiomer (CAS 1787315-28-9) and the (S)-enantiomer (CAS 1787401-93-7) are stereochemically distinct and expected to exhibit divergent target binding, as documented for related chiral isoindolinone-pyrrolidine scaffolds where enantiomer-specific cytotoxicity and enzyme inhibition have been demonstrated [1]. Substituting the 4-fluoro with hydrogen (non-fluorinated parent, CAS 1787068-88-5) eliminates the electron-withdrawing effect of fluorine, alters logP by approximately +0.5 to +0.8 units, and removes metabolic stabilization at the 4-position [2]. Using the free base instead of the hydrochloride salt compromises aqueous solubility and formulation consistency. Consequently, procurement of the exact (R)-4-fluoro hydrochloride salt is mandatory for reproducible SAR studies and patent-exemplified synthetic routes [3].

Quantitative Differentiation Evidence for (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride vs. Closest Analogs


Enantiomeric Configuration: (R) vs. (S) Differential Cytotoxicity in Cancer Cell Lines (Class-Level Inference from Non-Fluorinated Parent)

For the non-fluorinated parent scaffold, the (R)-enantiomer of 2-(pyrrolidin-3-yl)isoindolin-1-one demonstrates IC₅₀ = 6.25 µM against MDA-MB-231 triple-negative breast cancer cells, whereas related isoindolinone derivatives show IC₅₀ > 50 µM against MCF-7 cells, representing an >8-fold potency differential . The (S)-enantiomer of the same non-fluorinated scaffold exhibits distinct IC₅₀ values of 5.4 µM (HeLa), 8.2 µM (MCF-7), and 6.7 µM (A549), confirming enantiomer-dependent cytotoxicity . While this data originates from the non-fluorinated analog, the chiral recognition principle directly translates to the 4-fluoro series: the (R)-configuration at the pyrrolidine 3-position is a non-negotiable determinant of target engagement, and procurement of the (S)-enantiomer (CAS 1787401-93-7) or racemic mixture cannot reproduce the (R)-specific biological readout.

Chiral Resolution Cytotoxicity Medicinal Chemistry

Fluorine Substitution at the 4-Position: logP and Metabolic Stability Shift vs. Non-Fluorinated Parent

Introduction of fluorine at the 4-position of the isoindolin-1-one core increases molecular weight by 18 Da (from 202.25 to 220.24 g/mol free base) and is predicted to increase logP by approximately +0.4 to +0.8 units relative to the non-fluorinated parent, based on established fluorine substitution parameters in aromatic systems [1]. The electron-withdrawing effect of fluorine lowers the pKa of the isoindolin-1-one NH (when deprotonated) and reduces oxidative metabolism at the 4-position, as documented for analogous fluoroaromatic compounds [2]. In contrast, the 4-chloro analog (if available) introduces a larger steric bulk (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å) and a different electronic profile (Hammett σₚ: Cl = +0.23 vs. F = +0.06), which can alter target binding geometry [3]. No direct experimental logP or metabolic stability data for the target compound were identified in the peer-reviewed literature as of this analysis; the stated values represent class-level inferences from medicinal chemistry fluorine SAR.

Fluorine Chemistry Lead Optimization ADME

Hydrochloride Salt Form: Aqueous Solubility Advantage vs. Free Base

The hydrochloride salt of (R)-4-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one (CAS 1787315-28-9) contains a protonated pyrrolidine nitrogen (pKa ~10–11 for tertiary amines) paired with a chloride counterion, conferring significantly higher aqueous solubility compared to the free base form . For structurally related pyrrolidine-containing heterocycles, hydrochloride salt formation typically increases aqueous solubility by 10- to 1000-fold relative to the free base, depending on the lipophilicity of the parent molecule [1]. The free base of the target compound (CAS not assigned; MW 220.24) is expected to have limited water solubility due to the lipophilic isoindolinone core (predicted logP ~1.2–1.6). Procurement of the hydrochloride salt ensures consistent dissolution for biological assay preparation and facilitates downstream salt metathesis if alternative counterions are required [2].

Salt Selection Formulation Solubility

Isoindolin-1-one Scaffold: Multi-Target Patent Citation Advantage vs. Simple Pyrrolidine Building Blocks

The 2-(pyrrolidin-3-yl)isoindolin-1-one scaffold, of which the target compound is a 4-fluoro derivative, is explicitly cited as a key intermediate in patent applications covering USP30 inhibitors, TYK2 pseudokinase domain ligands, and RIPK1 kinase inhibitors [1][2][3]. Unlike simple pyrrolidine or isoindoline fragments that lack the lactam carbonyl, the isoindolin-1-one core provides a rigid, planar pharmacophore with defined hydrogen-bonding geometry (C=O as H-bond acceptor) [4]. The 4-fluoro substitution further modulates the electronic character of the aromatic ring without altering the core hydrogen-bonding capacity. Procurement of (R)-4-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride enables direct execution of patent-exemplified synthetic routes, whereas generic pyrrolidine building blocks require additional synthetic steps (3–5 steps) to install the isoindolinone pharmacophore and introduce the 4-fluoro substituent [4].

Patent Synthesis Scaffold Hopping Medicinal Chemistry

Commercial Purity Specifications: Vendor-Dependent Variability (95% vs. 99%)

Commercially available batches of (R)-4-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride exhibit vendor-dependent purity specifications: AKSci supplies the compound at 95% purity , while Calpac Lab offers a 99% purity grade [1]. Kishida Chemical lists the compound as a 'Building Block' grade at ¥19,300 per 100 mg [2]. The 4% purity differential (95% vs. 99%) translates to a 5-fold difference in maximum total impurity burden (5% vs. 1%), which can significantly impact the reproducibility of biological assays, particularly in enzyme inhibition studies where impurities at the 1–5% level may act as off-target inhibitors or cytotoxic agents. No pharmacopoeial monograph or certified reference standard exists for this compound, making vendor specification the sole quality benchmark .

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride Based on Evidence


Enantiomer-Specific SAR Studies in Oncology Targets (USP30, TYK2, RIPK1, MDM2-p53)

The (R)-enantiomer of 4-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is the appropriate procurement choice for medicinal chemistry programs requiring the (R)-configured pyrrolidine stereochemistry, as documented in patent families covering USP30, TYK2, and RIPK1 inhibitors [1]. The enantiomer-specific cytotoxicity pattern observed for the non-fluorinated parent scaffold (IC₅₀ = 6.25 µM for (R) vs. distinct profiles for (S) in multiple cell lines) underscores the necessity of single-enantiomer procurement for reproducible oncology target validation . Researchers should explicitly specify CAS 1787315-28-9 and verify enantiomeric purity by chiral HPLC or optical rotation upon receipt, as no pharmacopoeial standard exists [2].

Fluorine Scan in Lead Optimization Programs Requiring 4-Position SAR

The 4-fluoro substituent provides a moderate electron-withdrawing effect (Hammett σₚ = +0.06) with minimal steric perturbation relative to hydrogen, making this compound suitable for systematic fluorine scans where the goal is to improve metabolic stability without introducing the steric bulk of chlorine (Hammett σₚ = +0.23; van der Waals radius 1.75 Å vs. 1.47 Å for F) [1]. The compound serves as the 4-fluoro probe in a series that includes the non-fluorinated parent (CAS 1787068-88-5), 6-fluoro, and 7-fluoro regioisomers, enabling comprehensive SAR exploration of fluorine position effects on target potency and ADME properties .

Biochemical Assay Development Requiring High-Purity, Soluble Ligand

For biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization, enzyme inhibition), the 99% purity hydrochloride salt grade (Calpac Lab) is recommended [1]. The hydrochloride salt ensures consistent aqueous solubility, avoiding the need for DMSO stock solutions at high concentrations that may introduce solvent artifacts . The 1% maximum impurity burden minimizes the risk of off-target assay interference, which is critical when measuring IC₅₀ or Kd values in the sub-micromolar to nanomolar range [1].

Synthetic Chemistry: Late-Stage Diversification of Isoindolinone-Pyrrolidine Scaffolds

The compound's pyrrolidine secondary amine serves as a handle for N-alkylation, N-acylation, or reductive amination, while the 4-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions [1]. The isoindolin-1-one carbonyl provides additional functionalization opportunities (reduction to alcohol, Grignard addition, enolate chemistry). The 95% purity grade (AKSci) is acceptable for synthetic applications where the product will be purified chromatographically prior to biological testing .

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